2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 4,4,5,5,5-pentafluoropentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the pentafluoropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure enhances its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}-6-(prop-1-yn-1-yl)benzoic acid: A similar compound with an additional prop-1-yn-1-yl group, which may alter its chemical properties and applications.
4,4,5,5,5-Pentafluoropentanol: The alcohol precursor used in the synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid.
Uniqueness
This compound is unique due to its specific combination of a benzoic acid core and a highly fluorinated pentyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIEAZBRIUEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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